molecular formula C15H11N3O B12507141 2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-

2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-

Cat. No.: B12507141
M. Wt: 249.27 g/mol
InChI Key: WOYMZRWUKAMJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]- is a heterocyclic compound that features a quinoxalinone core with a pyridinyl ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]- typically involves the following steps:

    Formation of the Quinoxalinone Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Pyridinyl Ethenyl Group: This step may involve a Heck reaction or a similar coupling reaction where the quinoxalinone core is reacted with a pyridinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or ethenyl groups.

    Reduction: Reduction reactions could target the quinoxalinone core or the ethenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinoxalinone or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxalinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Pyridinyl Ethenyl Compounds: Molecules with pyridinyl ethenyl groups attached to different cores.

Uniqueness

2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]- is unique due to its specific combination of a quinoxalinone core and a pyridinyl ethenyl substituent, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

3-(2-pyridin-3-ylethenyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11N3O/c19-15-14(8-7-11-4-3-9-16-10-11)17-12-5-1-2-6-13(12)18-15/h1-10H,(H,18,19)

InChI Key

WOYMZRWUKAMJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.